N,N-Dimethyl-2-phenylaziridinium

Muscarinic receptor pharmacology Affinity labeling kinetics Cholinergic receptor biochemistry

N,N-Dimethyl-2-phenylaziridinium (DPA) is a pre-formed, cationic quaternary ammonium aziridinium ion (C₁₀H₁₄N⁺, MW 148.22 g/mol) that functions as an anionic-site-directed, irreversible affinity label for acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the muscarinic acetylcholine receptor (mAChR). Unlike nitrogen mustard pro-drugs that require in situ cyclization in aqueous media to generate a transient aziridinium electrophile, DPA is supplied as the intact, isolable aziridinium salt, enabling direct use without a pre-activation step and providing a defined, stoichiometric alkylating species for kinetic and structural studies.

Molecular Formula C10H14N+
Molecular Weight 148.22 g/mol
CAS No. 2641-72-7
Cat. No. B1212269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-phenylaziridinium
CAS2641-72-7
SynonymsN,N-dimethyl-2-phenylaziridinium
N,N-dimethyl-2-phenylaziridinium ion
N,N-dimethyl-2-phenylaziridinium, (-)-isomer
N,N-dimethyl-2-phenylaziridinium, hydrobromide
N,N-DM2PA
Molecular FormulaC10H14N+
Molecular Weight148.22 g/mol
Structural Identifiers
SMILESC[N+]1(CC1C2=CC=CC=C2)C
InChIInChI=1S/C10H14N/c1-11(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/q+1
InChIKeyDYIMPZBCNGBMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-2-phenylaziridinium (CAS 2641-72-7): Baseline Identity and Procurement Profile for the Quaternary Aziridinium Affinity Label DPA


N,N-Dimethyl-2-phenylaziridinium (DPA) is a pre-formed, cationic quaternary ammonium aziridinium ion (C₁₀H₁₄N⁺, MW 148.22 g/mol) that functions as an anionic-site-directed, irreversible affinity label for acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and the muscarinic acetylcholine receptor (mAChR) [1][2]. Unlike nitrogen mustard pro-drugs that require in situ cyclization in aqueous media to generate a transient aziridinium electrophile, DPA is supplied as the intact, isolable aziridinium salt, enabling direct use without a pre-activation step and providing a defined, stoichiometric alkylating species for kinetic and structural studies [2][3]. The compound has been prepared in tritium-labeled form ([³H]-DPA) at specific radioactivities up to 1.06 TBq/mmol, facilitating autoradiographic detection and active-site peptide mapping [4]. Its primary established application domain is the covalent modification and functional dissection of cholinergic protein active centers, where it serves as a mechanistically well-characterized, cationic probe of anionic subsite architecture [1][3].

Why N,N-Dimethyl-2-phenylaziridinium (DPA) Cannot Be Replaced by Generic Aziridinium Precursors or Nitrogen Mustards in Cholinergic Site Mapping


The critical differentiation of DPA lies in its pre-formed, quaternary aziridinium structure, which confers an obligate cationic character that directs binding exclusively to the anionic subsite of cholinergic proteins—a property absent in neutral nitrogen mustard prodrugs or in situ–generated aziridinium intermediates that lack the permanent positive charge [1][2]. Nitrogen mustards such as benzilylcholine mustard (BCM) and 4-DAMP mustard require a cyclization step, introducing kinetic ambiguity because the rate of aziridinium formation competes with spontaneous hydrolysis; the resulting mixture contains uncyclized precursor, active aziridinium, and hydrolyzed alcohol, each with distinct binding properties, complicating quantitative interpretation of alkylation kinetics [2][3]. In contrast, DPA exhibits pH-independent hydrolysis over the range 5.5–8.0, simplifying kinetic modeling relative to most mustard-based affinity labels whose cyclization rates are strongly pH- and solvent-dependent [3][4]. Furthermore, the compact dimethyl-2-phenyl scaffold of DPA yields a fundamentally different anionic-site interaction profile compared with larger, extended-linker muscarinic mustards (e.g., propylbenzilylcholine mustard), which engage additional hydrophobic subsites and display N-alkyl-group-dependent receptor alkylation rates [5]. These mechanistic and structural differences mean that substitution of DPA with a generic aziridinium-forming alkylating agent will alter both the site specificity and kinetic signature of the labeling reaction—undermining the reproducibility of experiments that depend on the well-characterized DPA pharmacophore for functional dissection of AChE and BuChE active centers [1][6].

Quantitative Differential Evidence for N,N-Dimethyl-2-phenylaziridinium (DPA) Relative to Structural and Functional Comparators


Muscarinic Acetylcholine Receptor Alkylation Rate Exceeds Acetylcholinesterase Alkylation Rate by >10-Fold Under Identical Conditions

In a direct head-to-head kinetic comparison conducted in the same study, DPA bound with similar affinity to both acetylcholinesterase (AChE) and the muscarinic acetylcholine receptor (mAChR) from rat cerebral cortex, but the subsequent irreversible alkylation step proceeded more than 10-fold faster at the muscarinic receptor than at AChE [1]. This differential was quantified at pH 7.5, 25 °C, in 0.15 M phosphate buffer using soluble AChE from cobra venom and electric eel, membrane-bound AChE, and mAChR preparations [1]. The finding demonstrates that DPA can discriminate between cholinergic protein active centers at the level of the covalent bond-forming step, not merely at the initial binding equilibrium—a property not reported for nitrogen mustard–derived aziridinium ions such as those from benzilylcholine mustard, whose receptor alkylation rates drop markedly when the N-alkyl group exceeds n-propyl [1][2]. This >10-fold kinetic preference makes DPA uniquely suited for experiments requiring differential labeling of mAChR over AChE in mixed membrane preparations.

Muscarinic receptor pharmacology Affinity labeling kinetics Cholinergic receptor biochemistry

DPA Alkylation of Acetylcholinesterase Anionic Center Accelerates Acylation Step ≥500-Fold Without Altering Deacylation

Affinity labeling of the acetylcholinesterase anionic center with DPA produced a covalent DPA–AChE adduct in which the rate of the enzyme acylation step (k₂) toward non-ionic acetic esters was accelerated at least 500-fold compared with the native, unmodified enzyme, while the deacylation step rate (k₃) remained unchanged within experimental error [1]. This was accompanied by an at least 10-fold decrease in substrate binding affinity (increase in K_m) for the modified enzyme [1]. This mechanistically clean separation of acylation acceleration from deacylation invariance is a direct functional consequence of DPA's anionic-site alkylation and has not been reported for esteratic-site-directed organophosphates such as diisopropylfluorophosphate (DFP), which abolish both acylation and deacylation by covalent serine modification [1][2]. The phenomenon was rationalized via an 'induced fit' model wherein the permanently tethered cationic DPA label alters the conformation of the esteratic center, providing extra transition-state stabilization specifically for the acylation half-reaction [1].

Enzyme kinetics Acetylcholinesterase mechanism Allosteric modulation

Propylboronic Acid Produces an 85-Fold Acceleration of DPA-Mediated Acetylcholinesterase Alkylation via Ternary Complex Formation

The presence of propylboronic acid—a reversible, esteratic-site-directed inhibitor—produced an 85-fold increase in the observed rate of AChE alkylation by DPA [1]. Complete kinetic analysis revealed that this acceleration was attributable specifically to an increased rate of the covalent alkylation step, while the preceding non-covalent binding of DPA to the enzyme active center was actually hindered by the alkylboronic acid [1]. This established the existence of a ternary complex (enzyme–DPA–alkylboronic acid) as the kinetically competent species [1]. This behavior is mechanistically distinct from that of nitrogen mustard–derived aziridinium ions, where esteratic-site ligands typically compete with rather than accelerate alkylation because the mustard aziridinium ion accesses the esteratic serine directly, whereas DPA alkylates the spatially distinct anionic subsite, leaving the esteratic site available for simultaneous occupancy by boronic acid [1][2].

Ternary complex kinetics Affinity labeling enhancement Acetylcholinesterase inhibition

DPA Alkylation of Butyrylcholinesterase Reduces Reactivity Toward Diisopropylfluorophosphate by 25,000-Fold

Following complete alkylation of butyrylcholinesterase (BuChE) with DPA, the reactivity of the alkylated enzyme toward [³H]diisopropylfluorophosphate (DFP)—a stoichiometric, active-site-serine-directed organophosphate—was reduced 25,000-fold compared with native BuChE [1]. This massive reduction indicates that DPA alkylation at the anionic site induces profound conformational alterations that propagate to the esteratic site over ≥15 Å away, severely impairing the nucleophilic reactivity of the catalytic serine without directly modifying it [1]. Alkylammonium ions protected the enzyme against DPA labeling with efficiencies correlating with their BuChE inhibition potencies, confirming the anionic-site specificity of the DPA reaction, while alkylboronic acids did not protect, confirming that esteratic-site functional groups are not directly alkylated [1]. For comparison, DFP-inhibited BuChE retains full anionic-site function for cationic ligand binding; the DPA effect is thus directionally and mechanistically distinct [1][2].

Butyrylcholinesterase Organophosphate reactivity Active center conformational change

Noncompetitive Inhibition Mechanism of DPA Contrasts with Competitive Active-Site Alkylation by 1-Bromopinacolone (BrPin)

In a direct comparative study, DPA and 1-bromopinacolone (BrPin) exhibited fundamentally divergent inhibition mechanisms toward AChE [1]. BrPin acted as a classical reversible competitive inhibitor (K_I = 0.18 mM toward acetylcholine hydrolysis) that subsequently formed a covalent adduct within the active site, inactivating the enzyme toward both cationic and uncharged substrates with equal efficiency [1]. DPA, by contrast, acted noncompetitively: it inactivated AChE completely toward cationic substrates (e.g., acetylcholine) but only partially toward uncharged substrates (e.g., phenyl acetate, 3,3-dimethylbutyl acetate), and did so slightly more rapidly than BrPin, but at a rate less than would be predicted from its greater intrinsic chemical reactivity [1]. Moreover, enzyme pre-treated with DPA remained susceptible to inactivation by BrPin toward 3,3-dimethylbutyl acetate hydrolysis, demonstrating that DPA and BrPin occupy non-overlapping labeling sites [1]. This orthogonal site-selectivity profile is not replicated by nitrogen mustard aziridinium ions, which typically alkylate the esteratic serine or a nearby nucleophilic residue and compete directly with active-site ligands [1][2].

Enzyme inhibition mechanism Active-site vs. anionic-site labeling Covalent inhibitor design

Tritium-Labeled DPA Reveals Two Kinetically Distinct Alkylation Sites on Acetylcholinesterase with Half-Lives of 4.8 Minutes and 6 Hours

Using [³H]-DPA synthesized at a specific radioactivity of 1.06 TBq/mmol (approximately 28.6 Ci/mmol), kinetic analysis of label incorporation into cobra venom (Naja naja oxiana) AChE at 1.05 mM ligand concentration (25 °C, pH 7.50, 0.15 M phosphate buffer) revealed two kinetically resolved labeling events [1]. The first DPA molecule incorporated with a half-life (t₁/₂) of 4.8 minutes without affecting enzymatic activity; the second molecule incorporated with a t₁/₂ of approximately 6 hours and correlated with complete inactivation of the enzyme [1]. The molecular mass of the fully modified enzyme was 63 ± 4 kDa, identical to that of the native enzyme, confirming that the dual labeling did not arise from aggregation or cross-linking [1]. This biphasic labeling kinetic profile—with a >70-fold difference in incorporation rates between the two sites—provides direct evidence for two structurally and functionally distinct anionic subsites within the AChE active center that are differentially accessible to DPA. Comparable biphasic, site-resolved labeling kinetics have not been reported for nitrogen mustard–based aziridinium affinity labels, which typically exhibit single-exponential alkylation kinetics due to preferential reaction at the most nucleophilic residue [1][2].

Radiochemical labeling Active-site stoichiometry Acetylcholinesterase subunit structure

Optimal Research and Industrial Application Scenarios for N,N-Dimethyl-2-phenylaziridinium (DPA) Based on Quantitative Evidence


Differential Affinity Labeling of Muscarinic Receptors Over Acetylcholinesterase in Mixed Membrane Preparations

When a researcher requires selective covalent tagging of the muscarinic acetylcholine receptor in tissue preparations that also contain high levels of AChE (e.g., brain cortical membranes), DPA is the preferred alkylating agent because the alkylation step at mAChR proceeds >10-fold faster than at AChE under identical conditions (pH 7.5, 25 °C) [1]. This differential enables experimental protocols in which receptor labeling can be kinetically resolved from esterase labeling by controlling reaction time, without requiring pharmacological protection of AChE with reversible inhibitors—a strategy not available with benzilylcholine mustard, whose receptor alkylation rate is highly sensitive to N-alkyl substitution [1][2]. The pre-formed, quaternary ammonium character of DPA eliminates the cyclization lag phase inherent to mustard pro-drugs, allowing precise timing of the alkylation reaction from the moment of addition [1].

Functional Dissection of Anionic–Esteratic Subsite Communication in Cholinesterases Using DPA as a Conformational Probe

DPA is the reagent of choice for studies investigating the allosteric coupling between the anionic and esteratic subsites of cholinesterases. Alkylation of the AChE anionic center with DPA produces a ≥500-fold acceleration of the acylation step toward non-ionic substrates while leaving the deacylation step unchanged, accompanied by a complete loss of cationic substrate hydrolysis [1]. This uniquely clean mechanistic dissection—acceleration of one catalytic half-reaction with preservation of the other—has not been observed with organophosphate or carbamate inhibitors, which globally suppress both steps [1][2]. Furthermore, DPA alkylation of BuChE reduces reactivity toward the active-site serine probe DFP by 25,000-fold, providing a quantitative metric of long-range conformational perturbation that can serve as a benchmark for computational modeling of inter-subsite dynamics [3].

Combinatorial (Orthogonal) Labeling of AChE Active Center Subsites for Structural Mapping Studies

The noncompetitive mechanism of DPA—which leaves the esteratic site of AChE accessible to subsequent modification by active-site-directed reagents such as 1-bromopinacolone (BrPin)—enables a sequential, two-reagent labeling strategy for spatially resolving the anionic and esteratic subsites within the same enzyme preparation [1]. This orthogonal labeling approach is not possible with nitrogen mustard–derived aziridinium ions (e.g., 4-DAMP mustard), which alkylate residues within or immediately adjacent to the esteratic site and thereby block subsequent active-site probe access [1][2]. The strategy has been validated by the finding that DPA-pretreated AChE retains full susceptibility to inactivation by BrPin toward 3,3-dimethylbutyl acetate hydrolysis, confirming non-overlapping modification sites [1].

Preparation of Stoichiometrically Defined, Radiolabeled AChE for Peptide Mapping and Autoradiographic Detection

For studies requiring covalent incorporation of a radioactive label at defined stoichiometry within the AChE active center, [³H]-DPA (specific radioactivity up to 1.06 TBq/mmol) offers two kinetically distinguishable labeling sites: a fast-reacting site (t₁/₂ = 4.8 min) that does not affect enzymatic activity and a slow-reacting site (t₁/₂ = 6 h) whose occupancy correlates with complete inactivation [1]. This biphasic kinetic profile enables the experimentalist to prepare either singly or doubly labeled enzyme by controlling reaction time, an advantage over single-site, single-kinetic-phase alkylators [1]. The labeled enzyme (63 ± 4 kDa, identical to native MW) has been successfully used for peptide-level localization of DPA adducts within the primary structure of Torpedo californica AChE, identifying the peripheral anionic site peptide KPQELIDVE (positions 270–278) and the catalytic anionic site peptide DLFR (positions 217–220) [1][2].

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